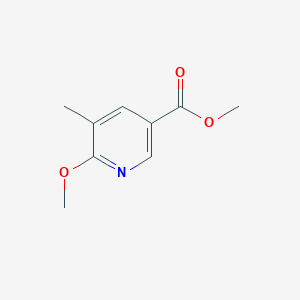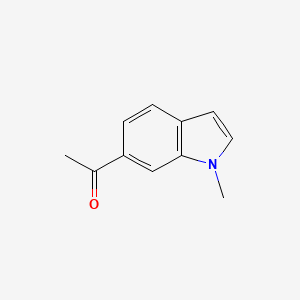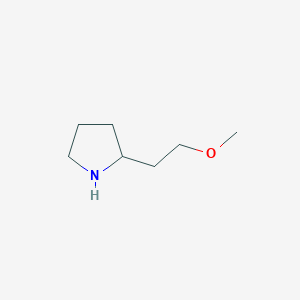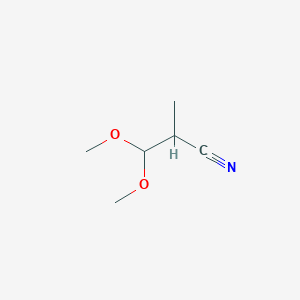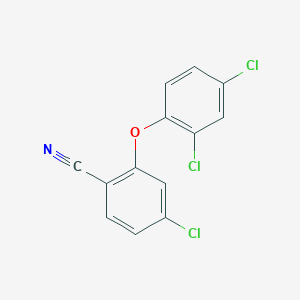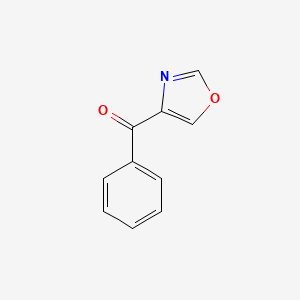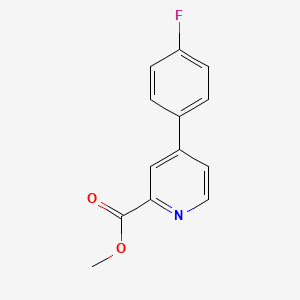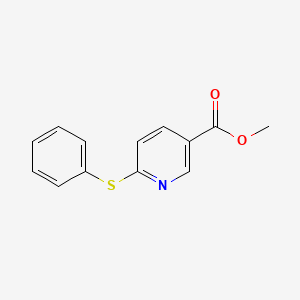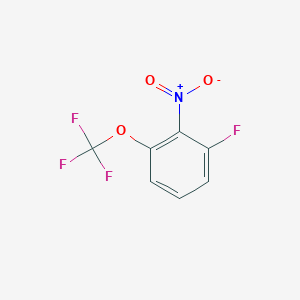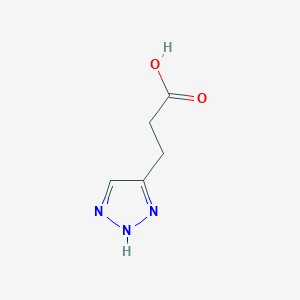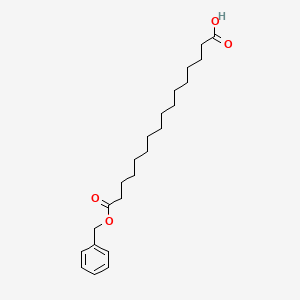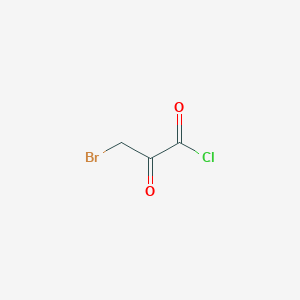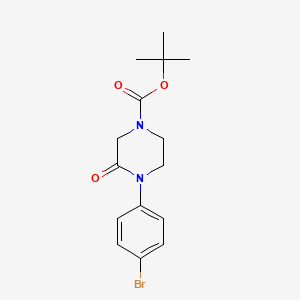
Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl (4-bromophenyl)carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It’s an organic ester that belongs to the family of benzoic acid esters . This compound is commonly used in various research fields and industrial applications.
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate” were not found, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was synthesized via a Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of similar compounds like tert-butyl (4-bromophenyl)carbamate has been established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR and UV spectroscopy, and mass-spectrometry .
Chemical Reactions Analysis
Tert-butyl (4-bromophenyl)carbamate serves as an ideal substrate for Suzuki coupling reactions . In combination with triethylsilane, the tris-4-bromophenylamminium radical cation, also known as magic blue (MB •+), mediates the catalytic de-tert-butylation of tert-butyl esters .
Physical And Chemical Properties Analysis
Tert-butyl (4-bromophenyl)carbamate is a white to off-white crystalline solid with a molecular weight of 272.14 g/mol . It’s insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and acetone .
Wissenschaftliche Forschungsanwendungen
1. Structural Studies and Molecular Configurations
- The six-membered ring of related esters, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration, revealing insights into molecular geometry and hydrogen bonding patterns (Kolter, Rübsam, Giannis, & Nieger, 1996).
2. Synthesis Methods and Derivative Formation
- An efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves a series of steps starting from 4-methylpyridinium, highlighting a method that is simple and suitable for industrial scale-up (Xin-zhi, 2011).
3. Diastereoselective Synthesis and Peptidomimetic Applications
- Selective O-deprotection and C3-alkylation of tert-butyl 4-oxopiperidine-1-carboxylate derivatives allow the synthesis of diastereomerically pure constrained peptidomimetics, providing a pathway to diverse peptidomimetic structures (Franceschini, Sonnet, & Guillaume, 2005).
4. Crystal Structure Analysis
- X-ray studies of tert-butyl 6-isobutyl-2,4-dioxopiperidine-1-carboxylate derivatives offer insights into molecular packing and hydrogen bonding, critical for understanding compound stability and interactions (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
5. Chiral Auxiliary Applications
- Use of tert-butyl 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution processes illustrates its potential in stereoselective carbon-carbon bond formation, enhancing the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZRSWMPPWOOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

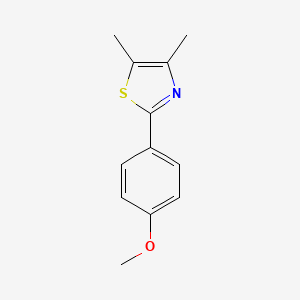
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
